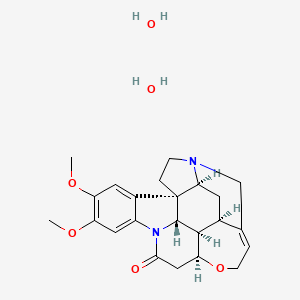

Brucine dihydrate

Description

Contextualization of Brucine (B1667951) within Alkaloid Chemistry

Brucine is an indole (B1671886) alkaloid, a class of naturally occurring compounds characterized by their complex structures and significant physiological activity. frontiersin.org It is closely related to strychnine (B123637) and is primarily extracted from the seeds of the Strychnos nux-vomica tree. frontiersin.orgwikipedia.org Structurally, brucine is 2,3-dimethoxystrychnidin-10-one, distinguishing it from strychnine by the presence of two methoxy (B1213986) groups on its aromatic ring. frontiersin.orgnih.gov This seemingly minor difference significantly impacts its chemical reactivity and physical properties. researchgate.net

The presence of multiple functional groups and a complex, stereochemically rich structure makes brucine a fascinating subject for chemical study. sioc-journal.cn Like other alkaloids, it is a weak base. frontiersin.org

Significance of Brucine Dihydrate in Contemporary Chemical Science

The significance of this compound in modern chemistry is multifaceted. One of its most prominent roles is in the field of chiral chemistry. Due to its inherent chirality, stemming from six asymmetric carbon atoms, brucine has been extensively used as a chiral resolving agent since the late 19th century. wikipedia.orgacs.org It is employed to separate racemic mixtures of acids, alcohols, and other compounds into their individual enantiomers. sioc-journal.cn

The dihydrate form, specifically, is important in understanding the solid-state properties and stability of brucine. Research has shown that brucine can form multiple hydrates, including a dihydrate, tetrahydrate, and a non-stoichiometric hydrate (B1144303). acs.orgacs.org The stability and interconversion of these hydrated forms are influenced by factors such as temperature and relative humidity. acs.org For instance, this compound exhibits non-stoichiometric dehydration and rehydration behavior depending on the ambient humidity. acs.orgacs.org

The study of this compound's crystal structure provides valuable insights into intermolecular interactions, particularly hydrogen bonding. nih.gov X-ray crystallography has revealed that in the dihydrate, water molecules can form cyclic hydrogen-bonded clusters, which in turn interact with the brucine molecules. nih.gov

| Property | Brucine (Anhydrous) | This compound |

|---|---|---|

| Molecular Formula | C23H26N2O4 nih.gov | C23H26N2O4·2H2O scbt.com |

| Molecular Weight | 394.46 g/mol | 430.49 g/mol scbt.com |

| Appearance | White crystalline solid nih.gov | White to off-white crystalline solid cymitquimica.com |

| Melting Point | 178-180 °C | 174 °C chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; poorly soluble in water. frontiersin.org | Slightly soluble in water, soluble in alcohol. cymitquimica.comcymitquimica.com |

Overview of Advanced Research Domains in this compound Chemistry

Current research on this compound and its parent compound, brucine, extends into several advanced domains:

Asymmetric Synthesis and Catalysis: Beyond its traditional use in chiral resolution, derivatives of brucine, such as brucine diol, are being explored as chiral ligands and organocatalysts in asymmetric synthesis. sioc-journal.cnmdpi.compurdue.edu These catalysts have shown promise in reactions like the Morita-Baylis-Hillman reaction and conjugate additions, enabling the synthesis of specific stereoisomers of various compounds. mdpi.compurdue.edu The ability to use a single chiral source to produce different optical isomers is an area of active investigation. purdue.edu

Crystal Engineering and Polymorphism: The study of brucine's various hydrated forms is a key area of crystal engineering. acs.org Understanding the complex interplay between temperature, humidity, and the stability of different solid forms (anhydrous, dihydrate, tetrahydrate, and amorphous) is crucial for pharmaceutical and chemical applications. acs.orgnih.gov This research involves techniques like powder X-ray diffraction, thermal analysis, and water sorption studies to map the stability and transformation pathways of these different forms. acs.org

Supramolecular Chemistry: The self-assembly of brucine molecules and their interactions with other molecules, including water in the dihydrate form, is a subject of supramolecular chemistry research. rsc.org The formation of specific hydrogen-bonding networks and how these influence molecular recognition during chiral resolution are of fundamental interest. rsc.orgiucr.org

Materials Science: The unique properties of brucine and its derivatives are being explored for potential applications in materials science. acs.org For example, the principles of proton-coupled electron transfer (PCET), a mechanism relevant to brucine's chemical behavior, are being applied in the development of new materials. acs.org

Structure

3D Structure of Parent

Properties

CAS No. |

5892-11-5 |

|---|---|

Molecular Formula |

C23H34N2O8 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate |

InChI |

InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1 |

InChI Key |

XLXHHXCMBNBDMP-BEYGIVOKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O |

boiling_point |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

density |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

Other CAS No. |

357-57-3 |

physical_description |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

63428-84-2 |

solubility |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

Synonyms |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

Origin of Product |

United States |

Solid State Chemistry and Hydrate Polymorphism of Brucine Dihydrate

Structural Classification of Brucine (B1667951) Hydrate (B1144303) Forms

The solid forms of brucine can be broadly categorized into stoichiometric hydrates, nonstoichiometric hydrates, and water-free forms. These classifications are based on the nature of water incorporation within the crystal lattice and the structural changes that occur upon hydration and dehydration. acs.orgnih.govfrontiersin.orgnih.gov

Stoichiometric Hydrates and their Crystallographic Characteristics

Stoichiometric hydrates of brucine contain a fixed number of water molecules per brucine molecule in the crystal lattice. acs.orgnih.gov Their crystal structures are distinctly different from other solid forms, and the removal of water leads to a significant rearrangement of the host molecules, often resulting in a different crystalline or an amorphous phase. acs.orgnih.govfrontiersin.org

One of the well-characterized stoichiometric hydrates is a tetrahydrate, designated as HyB. acs.orgnih.govnih.gov This form is stable at 25 °C over a relative humidity (RH) range of 10% to 90%. acs.orgnih.gov Dehydration of HyB below 10% RH causes the crystal lattice to collapse, yielding an amorphous form of brucine. acs.orgnih.govnih.gov Another hydrate, known as HyC, is stable only at or above 55% RH at 25 °C and contains a variable amount of water, ranging from 3.65 to 3.85 moles per mole of brucine. acs.orgnih.govnih.gov

A brucine dihydrate, referred to as HyA, has also been identified. acs.orgnih.gov Its asymmetric unit contains two independent brucine molecules and four water molecules. iucr.orgqut.edu.au The water molecules in this dihydrate form distinct cyclic hydrogen-bonded tetramer rings. iucr.orgqut.edu.au

Up to now, several brucine hydrates are known, including a dihydrate, a tetrahydrate, and a 5.25-hydrate. researchgate.netacs.org

Table 1: Crystallographic Data for this compound (HyA)

| Parameter | Value |

|---|---|

| Formula | C23H26N2O4·2H2O |

| Molecular Weight | 430.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 15.178 (2) Å |

| b | 7.4496 (12) Å |

| c | 19.751 (3) Å |

| β | 112.397 (3)° |

| Volume | 2064.8 (5) ų |

| Z | 4 |

| Temperature | 130 (2) K |

Data sourced from crystallographic studies. iucr.org

Nonstoichiometric Hydrates and their Structural Implications

Nonstoichiometric hydrates are characterized by the presence of water molecules in structural voids or channels, allowing for the partial or complete removal and reuptake of water without significant changes to the crystal structure of the host molecule. acs.orgnih.gov This often results in anisotropic expansion or distortion of the crystal lattice. nih.gov

This compound (HyA) exhibits nonstoichiometric behavior below 40% RH at 25 °C. acs.orgnih.govacs.org In this humidity range, water molecules can be removed from the crystal lattice, resulting in an isostructural dehydrate (HyAdehy) that retains the essential crystal framework of the dihydrate. acs.orgnih.govacs.org This behavior is typical of channel hydrates, where water molecules are located in continuous channels within the crystal structure. acs.orgnih.gov The investigation of a hydrate over a wide range of relative humidities is key to determining its stoichiometric or nonstoichiometric nature. nih.gov

Another hydrate form, HyC, also displays nonstoichiometric characteristics at relative humidities above 50%, as evidenced by slight shifts in its powder X-ray diffraction (PXRD) peaks. researchgate.net This indicates changes in the lattice parameters as the water content varies. researchgate.net

Investigation of Anhydrous and Amorphous Solid Forms of Brucine

Beyond its hydrated forms, brucine can exist in anhydrous and amorphous states. An anhydrous form, denoted as AH, is the most thermodynamically stable form of brucine at relative humidities below 40% at 25 °C. acs.orgnih.govnih.gov It can be obtained by dehydrating the HyC hydrate at RH < 55% at 25 °C or upon heating. acs.orgnih.govnih.gov The anhydrous form obtained by dehydration of a brucine 3.86-hydrate undergoes a phase transition at 249 K upon cooling and at 277 K upon heating. researchgate.netacs.org This transition is associated with a significant shift of the brucine layers relative to each other. researchgate.netacs.org The Cambridge Structural Database (CSD) contains entries for two different anhydrous forms of brucine. frontiersin.org

Amorphous brucine can be produced by dehydrating the tetrahydrate (HyB). acs.orgnih.govnih.gov This amorphous phase is metastable and will transform into the stable anhydrous form (AH) at RH values below 40%. acs.orgnih.govnih.gov If exposed to higher humidity, amorphous brucine will absorb water and crystallize into a mixture of hydrated phases. acs.orgnih.govnih.gov The isostructural dehydrate of HyA, termed HyAdehy, is a metastable dehydration product that converts to the stable anhydrous form (AH) under dry conditions or reverts to HyA upon exposure to moisture. acs.orgnih.govacs.org

Phase Transitions and Interconversion Dynamics in Brucine Hydrate Systems

The various solid forms of brucine are interconnected through complex phase transitions that are highly dependent on environmental conditions.

Mechanisms of Hydration and Dehydration Processes

The (de)hydration processes of brucine hydrates can be intricate, involving multiple phases and transformations. acs.org Stoichiometric hydrates, like the tetrahydrate HyB, dehydrate via a mechanism that involves a significant rearrangement of the brucine molecules, leading to the collapse of the crystal structure into an amorphous state. acs.orgnih.gov

In contrast, the dihydrate HyA exhibits nonstoichiometric dehydration below 40% RH, where water is lost from channels without a major structural overhaul, forming an isomorphic dehydrate. acs.orgnih.govacs.org The dehydration of HyC to the anhydrous form AH occurs in a single step when the relative humidity drops below 55% at 25 °C. acs.orgnih.govnih.gov Rehydration of the anhydrous form (AH) at RH values above 80% leads to the formation of HyC. nih.gov

The dehydration of a brucine 3.86-hydrate is proposed to occur through a mechanism involving the shifting of brucine ribbons within honeycomb-like layers, which opens channels for water to be released. acs.org Following water release, the layers collapse to form the common anhydrous brucine structure. acs.org

Influence of Environmental Parameters (Temperature, Relative Humidity) on Solid Form Stability

The stability of the different solid forms of brucine is a complex interplay of temperature and relative humidity (water activity). acs.orgnih.govacs.org Depending on these conditions, any of the three main hydrates (HyA, HyB, HyC) or the anhydrous form (AH) can be the most thermodynamically stable phase. acs.orgnih.govnih.gov

At 25 °C, the following stability regions have been identified:

RH < 40% : The anhydrous form (AH) is the most stable. acs.orgnih.govnih.gov

40% ≤ RH ≤ 80% : The dihydrate (HyA) is the stable form. nih.gov

RH ≥ 55% : The hydrate HyC is stable, although it shows nonstoichiometric behavior with water content varying between 3.65 and 3.85 moles. acs.orgnih.govnih.gov At an RH ≥ 90%, HyC is the only phase at equilibrium. nih.gov

At a higher temperature of 40 °C, only two stable forms were observed in slurry experiments: AH at water activities ≤ 0.3 and HyA at water activities ≥ 0.4. nih.gov The tetrahydrate (HyB) is considered fairly stable at 25 °C between 10% and 90% RH, but it is a metastable form. acs.orgnih.gov

Table 2: Stability of Brucine Solid Forms at 25 °C

| Solid Form | Stability Range (Relative Humidity) |

|---|---|

| Anhydrate (AH) | < 40% |

| Dihydrate (HyA) | 40% - 80% |

| Hydrate (HyC) | ≥ 55% |

| Tetrahydrate (HyB) | Kinetically stable between 10% and 90%, but metastable. |

This table summarizes the thermodynamic stability of the major brucine solid forms at 25°C based on relative humidity. acs.orgnih.govnih.gov

Determination of Thermodynamic Stability Order Among Brucine Solid Forms

The thermodynamic stability of the different solid forms of brucine, including its hydrates, is a complex interplay of temperature and water activity (aw) or relative humidity (RH). acs.orgacs.org Research has identified several hydrated forms of brucine, often labeled as HyA (dihydrate), HyB (tetrahydrate), and HyC (a hydrate with a variable water content of 3.65–3.85 moles of water), in addition to an anhydrous form (AH). acs.orgacs.orgnih.govresearchgate.net

The thermodynamic stability relationships between these forms have been elucidated through a variety of analytical techniques. acs.orgnih.gov Depending on the conditions, any of the three hydrates or the anhydrous form can be the most thermodynamically stable. acs.orgacs.orgresearchgate.net

Key findings regarding the stability order are:

Anhydrous Brucine (AH): This form is the most thermodynamically stable at relative humidities below 40% at 25°C. acs.orgresearchgate.netresearchgate.net It can be produced by dehydrating other hydrate forms, such as HyC, at elevated temperatures. acs.orgnih.govresearchgate.net

This compound (HyA): This form exhibits non-stoichiometric behavior, meaning its water content can vary gradually without a change in the crystal structure. acs.orgnih.govresearchgate.net It is stable at RH values below 40% at 25°C, where it shows a reversible water uptake and release. acs.orgnih.govresearchgate.net Upon complete dehydration, it forms an isostructural dehydrate (HyAdehy) which can revert to HyA upon exposure to moisture. acs.orgnih.govresearchgate.net

Brucine Tetrahydrate (HyB): This is a stoichiometric hydrate that is relatively stable at 25°C over a wide range of relative humidity (10% to 90%). nih.govresearchgate.net Below 10% RH, it dehydrates to an amorphous form. nih.govresearchgate.netresearchgate.netresearchgate.net

Brucine Hydrate C (HyC): This hydrate is only stable at high relative humidities, specifically RH ≥ 55% at 25°C. acs.orgnih.govresearchgate.netresearchgate.net When the RH drops below 55%, it dehydrates in a single step to the anhydrous form (AH). acs.orgnih.govresearchgate.netresearchgate.net

The interconversion pathways between these forms are influenced by both thermodynamic and kinetic factors. acs.orgresearchgate.net For instance, while AH is the most stable form at low RH, the dehydration of HyA first leads to the metastable isostructural dehydrate, HyAdehy. acs.orgnih.govresearchgate.net Similarly, the dehydration of HyB results in an amorphous phase, which can then crystallize into other forms depending on the subsequent humidity conditions. nih.govresearchgate.netresearchgate.netresearchgate.net

The following table summarizes the stability of the different brucine solid forms at 25°C:

| Solid Form | Water Content (moles H₂O/mole brucine) | Stability Range at 25°C | Dehydration Product(s) |

|---|---|---|---|

| This compound (HyA) | ~2 (non-stoichiometric) | < 40% RH | Isostructural dehydrate (HyAdehy), then Anhydrous (AH) |

| Brucine Tetrahydrate (HyB) | 4 (stoichiometric) | 10-90% RH | Amorphous brucine |

| Brucine Hydrate C (HyC) | 3.65-3.85 (non-stoichiometric) | ≥ 55% RH | Anhydrous (AH) |

| Anhydrous Brucine (AH) | 0 | < 40% RH | - |

Advanced Crystallographic and Spectroscopic Characterization of this compound

A comprehensive understanding of this compound's solid-state properties requires the use of various advanced analytical techniques. These methods provide detailed information about its crystal structure, phase purity, and molecular environment.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) has been instrumental in determining the precise three-dimensional arrangement of atoms within this compound. The structure of a this compound, systematically named 2,3-dimethoxystrychnidin-10-one–water (1/2), was determined at a low temperature of 130 K. qut.edu.auiucr.org

The key findings from the SCXRD analysis are:

The asymmetric unit of the crystal contains two independent brucine molecules and four water molecules. qut.edu.auiucr.orgresearchgate.net

The four water molecules form an unusual cyclic, hydrogen-bonded tetramer ring. qut.edu.auiucr.orgresearchgate.net

These water tetramers then create chain-like substructures that extend through the crystal lattice. qut.edu.auiucr.org

The brucine molecules are attached to these water chains through hydrogen bonds. qut.edu.auiucr.org

The crystallographic data for this this compound are summarized in the table below:

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₆N₂O₄·2H₂O |

| Molecular Weight | 430.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 15.178(2) Å, b = 7.4496(12) Å, c = 19.751(3) Å, β = 112.397(3)° |

| Volume | 2064.8(5) ų |

| Z (molecules per unit cell) | 4 |

| Temperature of Data Collection | 130 K |

It is important to note that other hydrated forms of brucine also exist, such as a tetrahydrate and a 5.25-hydrate, which have also been characterized by SCXRD. researchgate.netgriffith.edu.auresearchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Transformation Monitoring

Powder X-ray Diffraction (PXRD) is a powerful tool for identifying the specific solid form of brucine present in a sample and for monitoring transformations between different forms. nih.govacs.org By comparing the diffraction pattern of an unknown sample to reference patterns of the known solid forms, the phase composition can be determined.

PXRD has been used extensively to study the brucine hydrate system:

Phase Identification: PXRD confirms the distinct crystal structures of this compound (HyA), tetrahydrate (HyB), hydrate C (HyC), and the anhydrous form (AH). acs.orgresearchgate.net

Monitoring Transformations: Moisture-dependent PXRD experiments have been used to observe the changes in the crystal structure as the relative humidity is varied. researchgate.netresearchgate.net For example, these studies show that this compound (HyA) maintains its crystal lattice with only minor changes in peak positions as the humidity changes, which is characteristic of a non-stoichiometric hydrate. researchgate.net In contrast, the transformation of HyC to AH is marked by a distinct change in the PXRD pattern, indicating a phase transformation. researchgate.net

Dehydration Studies: PXRD can track the conversion of hydrated forms to other phases upon dehydration. For instance, it has been used to show that the dehydration of HyB leads to an amorphous phase, characterized by the absence of sharp diffraction peaks. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Solid-State Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the brucine molecule and its environment, making it useful for distinguishing between different solid forms. acs.orgnih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of brucine shows characteristic peaks for the carbonyl group (-C=O) stretch at approximately 1653 cm⁻¹, an aromatic stretch around 1500 cm⁻¹, and C-H stretching vibrations between 2842 and 2928 cm⁻¹. researchgate.net These peaks can shift slightly between different hydrate forms due to changes in the hydrogen bonding environment of the water molecules.

Raman Spectroscopy: Raman spectroscopy is also used to characterize the different solid forms of brucine. acs.orgnih.govresearchgate.net It is particularly useful for studying the dynamics of water molecules within the crystal lattice. For example, by exposing this compound (HyA) to deuterium (B1214612) oxide (D₂O) vapor and monitoring the Raman spectra over time, researchers have been able to observe the exchange of H₂O with D₂O. nih.govresearchgate.net The appearance of O-D stretching vibrations in the 2600-2300 cm⁻¹ region confirms the mobility of water molecules within the dihydrate structure. nih.gov The O-H stretching vibrations of water in HyA are observed in the 3700-3100 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hydrate Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atoms in solid materials, including hydrates. bruker.com While specific solid-state NMR studies focusing exclusively on this compound are not extensively detailed in the provided context, the principles of the technique are relevant.

Solid-state NMR can provide information on:

Polymorphic Forms: It can distinguish between different crystalline forms by detecting differences in the chemical shifts of the carbon or proton nuclei.

Hydration State: The presence and nature of water molecules in a hydrate can be investigated. For example, ¹H NMR can directly detect the protons of the water molecules.

Molecular Dynamics: Variable-temperature NMR experiments can provide insights into the mobility of water molecules within the crystal lattice, such as the 180° flips of water molecules about their C₂ axis. researchgate.net

Hydrogen Bonding: NMR parameters are sensitive to the hydrogen bonding environment, which can help to characterize the interactions between the brucine and water molecules. researchgate.net

Thermal and Moisture Sorption Analysis of Brucine Hydrate Systems

Thermal analysis techniques and moisture sorption analysis are crucial for characterizing the stability and transformations of brucine hydrates.

Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of brucine hydrates. acs.orgnih.gov

TGA: This technique measures the change in mass of a sample as a function of temperature. For brucine hydrates, TGA can quantify the amount of water lost upon heating. For example, the TGA curve for the tetrahydrate (HyB) shows a mass loss corresponding to approximately four moles of water. acs.orgnih.gov

DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect thermal events such as dehydration, crystallization, and melting. For instance, the DSC of HyB shows an initial endotherm corresponding to dehydration, followed by a glass transition of the resulting amorphous phase, an exothermic event for the crystallization into the anhydrous form (AH), and finally, the melting of AH. acs.orgnih.gov

Moisture Sorption Analysis: Gravimetric moisture sorption/desorption analysis is used to study how the different solid forms of brucine interact with water vapor at a constant temperature. acs.orgnih.gov

This compound (HyA): The sorption/desorption isotherm for HyA shows a gradual and reversible change in water content at relative humidities below 40%. acs.orgnih.govresearchgate.net The lack of a significant hysteresis loop (a difference between the sorption and desorption curves) is characteristic of a non-stoichiometric channel hydrate where water molecules can move in and out of the crystal lattice without causing a major structural change. acs.orgnih.govresearchgate.net

Brucine Hydrate C (HyC): In contrast, the isotherm for HyC shows a distinct step in the desorption curve at around 55% RH, with a clear hysteresis loop. acs.orgnih.gov This behavior is typical of a stoichiometric hydrate that undergoes a phase transformation upon dehydration to the anhydrous form (AH). acs.orgnih.gov

Brucine Tetrahydrate (HyB): The tetrahydrate is stable over a broad RH range but dehydrates at very low RH (<10%) to an amorphous form. nih.govresearchgate.net When the humidity is increased, this amorphous form takes up water and recrystallizes into a mixture of hydrated phases. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Enthalpy and Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique used to characterize the phase transitions of brucine hydrates. mdpi.comnih.govtorontech.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic events such as melting, crystallization, and solid-solid phase transitions, and quantify the enthalpy changes associated with them. nih.govtorontech.comyoutube.com

In the study of brucine's solid forms, DSC has been instrumental in elucidating the relationships between its various hydrates and anhydrates. For instance, the commercially available anhydrate form (AH) has been shown to melt at approximately 178.9 ± 0.1 °C. nih.gov Furthermore, the enantiotropically related low-temperature anhydrate (AHLT) transforms to the AH form at 36 °C upon heating. nih.govresearchgate.net

DSC analysis of this compound, also referred to as Hydrate A (HyA), is often performed in conjunction with other techniques to understand its dehydration and transformation pathways. researchgate.netacs.org For example, when brucine tetrahydrate (Hydrate B or HyB) is heated in an open DSC pan, it first dehydrates to an amorphous form, which then exhibits a glass transition at about 90 °C, followed by crystallization into the AH form above 130 °C, and finally, the melting of AH. nih.govresearchgate.net In sealed DSC pans, the peritectic transformation of the tetrahydrate (HyB) to the dihydrate (HyA) can be observed. nih.gov These analyses provide a comprehensive thermodynamic picture of the stability and interconversion of brucine's hydrated forms.

Table 1: DSC Thermal Events for Brucine Forms

| Sample | Thermal Event | Temperature (°C) | Pan Type |

| Anhydrate (AH) | Melting | 178.9 ± 0.1 | - |

| Low-Temp Anhydrate (AHLT) | Transformation to AH | 36 | - |

| Hydrate B (HyB) | Dehydration to Amorphous | < 80 | Open |

| Amorphous Brucine | Glass Transition (Tg) | ~90 | Open |

| Amorphous Brucine | Crystallization to AH | > 130 | Open |

| Hydrate B (HyB) | Peritectic Transformation to HyA | - | Sealed |

Thermogravimetric Analysis (TGA) for Quantifying Hydration Levels and Dehydration Kinetics

Thermogravimetric Analysis (TGA) is essential for quantifying the water content in hydrates and studying their dehydration kinetics by measuring changes in mass as a function of temperature. dntb.gov.ua For this compound (HyA), TGA reveals a single-step mass loss of 8.06 ± 0.10%. nih.govacs.org This corresponds to approximately 1.92 moles of water per mole of brucine. nih.govacs.org

The theoretical weight loss for a perfect dihydrate (containing exactly two moles of water) is 8.37%. nih.govacs.org The slightly lower observed weight loss is attributed to the initiation of the dehydration process immediately upon exposure to the dry nitrogen purge gas used during the TGA experiment. nih.govacs.org This indicates that the water molecules in the dihydrate are relatively labile.

In contrast, the dehydration of other brucine hydrates, such as the tetrahydrate (HyB), can be compared. TGA of HyB shows a mass loss of 15.32 ± 0.03%, which equates to 3.96 moles of water, very close to the theoretical four moles. nih.govresearchgate.net This loss of water from the tetrahydrate leads to the collapse of its crystal structure, resulting in an amorphous phase. researchgate.netnih.govacs.org Another hydrate, HyC, contains between 3.65 and 3.85 moles of water and also dehydrates in a single step to the anhydrate form (AH). nih.govacs.org

Table 2: TGA Dehydration Data for Brucine Hydrates

| Hydrate Form | Moles of Water (Experimental) | Mass Loss (%) | Dehydration Product |

| Dihydrate (HyA) | 1.92 | 8.06 ± 0.10 | Anhydrate (AH) / Isomorphic Dehydrate |

| Tetrahydrate (HyB) | 3.96 | 15.32 ± 0.03 | Amorphous Brucine |

| Hydrate C (HyC) | 3.65 - 3.85 | - | Anhydrate (AH) |

Isothermal Relative Humidity Perfusion Calorimetry for Water-Solid Interactions

Isothermal Relative Humidity (RH) Perfusion Calorimetry is a sophisticated technique used to measure the heat of interaction between water vapor and a solid material at a constant temperature. This method provides direct thermodynamic data on hydration and dehydration processes. It was one of a broad range of analytical techniques applied to develop a consistent thermodynamic and kinetic picture of the brucine hydrate system. nih.govresearchgate.netacs.org The application of this technique allowed for the quantification of transformation enthalpies between the different solid forms of brucine, including its hydrates, anhydrate, and amorphous phase. researchgate.netnih.govresearchgate.net By complementing other methods, RH-perfusion calorimetry helps to build a comprehensive understanding of the stability ranges and the thermo-physical characteristics of this complex hydrate system. nih.govacs.org

Gravimetric Moisture Sorption/Desorption Analysis for Hydration Behavior

Gravimetric Moisture Sorption/Desorption analysis is critical for understanding how a material interacts with atmospheric moisture at a constant temperature. frontiersin.orgacs.org For this compound (HyA), these studies reveal a distinct behavior depending on the relative humidity (RH).

In the RH range between 0% and 40% at 25 °C, this compound exhibits a sorption/desorption profile characteristic of a nonstoichiometric hydrate. acs.orgresearchgate.net This is evidenced by a gradual and continuous change in mass as the RH is altered and a notable lack of hysteresis between the sorption (water uptake) and desorption (water loss) curves. acs.orgfrontiersin.orgresearchgate.net This behavior suggests that water molecules are located in open channels within the crystal structure, allowing for easy ingress and egress without causing a significant change or collapse of the crystal lattice. acs.orgresearchgate.net This process results in the formation of an isomorphic dehydrate structure. nih.govacs.orgresearchgate.net

This nonstoichiometric behavior is a key feature of this compound. nih.govacs.org In contrast, other brucine hydrates behave as stoichiometric hydrates, which are characterized by distinct steps and hysteresis in their sorption isotherms, indicating a phase transformation upon dehydration. nih.gov For example, Hydrate C (HyC) is only stable at RH levels of 55% or higher at 25°C. nih.govacs.org Below this RH, it releases all its water in a single step to form the anhydrate (AH). nih.govacs.org The anhydrate form itself is stable up to 75% RH, but at higher humidity (≥ 80% RH), it transforms into HyC. nih.govacs.org

Synthetic Chemistry and Advanced Structural Modifications of the Brucine Scaffold

Strategic Chemical Synthesis Methodologies for Brucine (B1667951) Dihydrate Preparation

Brucine dihydrate is a crystalline form of brucine that contains two water molecules per molecule of brucine. cymitquimica.comscbt.com Its preparation typically involves dissolving brucine in a suitable solvent, often a mixture of ethanol (B145695) and water, and allowing it to crystallize. orientjchem.org The precise conditions, such as temperature and solvent composition, can influence the formation of different hydrated forms. For instance, this compound (HyA) can be prepared by stirring a suspension of brucine in water between 40 and 50 °C. acs.org Other hydrated forms, like the tetrahydrate (HyB), can be obtained by stirring a brucine suspension in water at 0 °C. acs.org The dihydrate form is of particular interest as it is a common commercially available and stable form of the compound. cymitquimica.comscbt.com

The stability of this compound is dependent on relative humidity (RH). It exhibits nonstoichiometric dehydration behavior at RH below 40% at 25 °C, where the removal of water molecules leads to an isomorphic dehydrate structure. acs.org This metastable dehydrate can revert to the dihydrate form upon exposure to moisture. acs.org

Site-Selective Chemical Transformations of the Brucine Moiety

The brucine scaffold possesses several reactive sites, including an aryl subunit, an amide moiety, unsaturated carbon-carbon bonds, and an ether linkage, making site-selective modifications a synthetic challenge. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn Researchers have developed specific strategies to target these individual functional groups.

Direct modification of the electron-rich aromatic ring of brucine is challenging due to the presence of multiple other reactive sites. sioc-journal.cn However, a notable example of a site-selective transformation is the demethoxypentafluorophenylation at the C-11 position of the aromatic ring. ccspublishing.org.cnsioc-journal.cn In a study by König and colleagues, this was achieved using Eosin Y as a photoredox catalyst under green light irradiation (535 nm). ccspublishing.org.cnsioc-journal.cn The reaction proceeds via the generation of a pentafluorophenyl radical from pentafluorobromobenzene, which then selectively substitutes the methoxy (B1213986) group at the C-11 position, yielding the product in 71% yield. ccspublishing.org.cnsioc-journal.cn

Table 1: Photocatalytic Demethoxypentafluorophenylation of Brucine

| Reactant | Catalyst | Light Source | Product | Yield | Reference |

| Brucine | Eosin Y | Green light (535 nm) | 11-Pentafluorophenyl-11-demethoxybrucine | 71% | ccspublishing.org.cnsioc-journal.cn |

The amide functional group in brucine is a key site for various chemical transformations. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn

Condensation with Primary Amines: The amide can undergo condensation reactions with primary amines. For example, the reaction of brucine with ethylenediamine (B42938) using boric acid as a catalyst has been reported to yield a brucine derivative. orientjchem.org

Deoxycyanation: The amide carbonyl can be selectively transformed into a cyano group. Dixon's group developed an iridium-catalyzed reductive Strecker-type reaction. ccspublishing.org.cnfrontiersin.org Using tetramethyldisiloxane (TMDS) as a reductant, the amide is first hydrosilylated. The resulting intermediate can then react with a cyanide source to yield the α-cyanated product. ccspublishing.org.cnfrontiersin.org This late-stage cyanation has been successfully applied to brucine. frontiersin.org

Deoxygenative Reduction: Selective reduction of the amide carbonyl in the presence of other reducible groups like the C=C double bond is challenging. ccspublishing.org.cn However, methods using silane-based reducing agents have shown success. ccspublishing.org.cn The use of electrophilic and oxophilic silane (B1218182) compounds can activate the carbonyl group, facilitating selective reduction. ccspublishing.org.cn

α-Oximation: The carbon atom alpha to the amide carbonyl can be functionalized. While specific examples for α-oximation on the brucine scaffold itself are less detailed in the provided context, this type of transformation is a known modification for amide moieties. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn

Table 2: Selected Transformations of the Amide Moiety in Brucine

| Transformation | Reagents/Catalyst | Product Type | Reference |

| Condensation | Ethylenediamine, Boric acid | Brucine-diamine conjugate | orientjchem.org |

| Deoxycyanation | Iridium catalyst, TMDS | α-Cyano-aminobrucine derivative | ccspublishing.org.cnfrontiersin.org |

| Deoxygenative Reduction | Silane-based reductants | Reduced amide derivative | ccspublishing.org.cn |

The C=C double bond and the ether linkage in brucine are also amenable to specific transformations. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn

Dihydroxylation: The C=C double bond can undergo dihydroxylation to form a diol. ccspublishing.org.cnsioc-journal.cnthieme-connect.com This transformation introduces new chiral centers and functional groups that can be further modified. The resulting brucine diol has been used as a ligand in asymmetric catalysis. thieme-connect.comresearchgate.net

Hydrogenation: The catalytic hydrogenation of the C=C double bond in brucine and its derivatives has been studied. rsc.orgrsc.org This reaction typically employs a palladium catalyst and leads to the saturation of the double bond, forming dihydrobrucine. rsc.org Further reduction of other functional groups under these conditions is generally not observed, highlighting the selectivity of this transformation. rsc.org

Hydrogenative Cleavage: The ether linkage in the brucine scaffold can be cleaved under hydrogenative conditions. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn This reaction breaks one of the rings in the polycyclic structure, leading to significant structural modification. Ether cleavage is generally a challenging reaction due to the stability of the C-O bond and often requires strong acids or specialized reagents. wikipedia.orgpressbooks.publibretexts.orglongdom.org

Table 3: Functionalization of Unsaturated and Ether Subunits in Brucine

| Subunit | Transformation | Reagents/Catalyst | Product Type | Reference |

| C=C | Dihydroxylation | Not specified | Brucine diol | ccspublishing.org.cnsioc-journal.cnthieme-connect.com |

| C=C | Hydrogenation | Palladium catalyst, H₂ | Dihydrobrucine | rsc.orgrsc.org |

| Ether | Hydrogenative Cleavage | Not specified | Ring-opened brucine derivative | ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn |

Chiral Applications and Enantioselective Chemistry of Brucine Dihydrate

Brucine (B1667951) Dihydrate as a Chiral Resolution Reagent in Organic Synthesis

The primary application of brucine dihydrate in enantioselective chemistry is as a chiral resolving agent. sioc-journal.cnsmolecule.comacs.org This process relies on the reaction of a racemic mixture with the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated to regenerate the resolved enantiomers of the original compound and recover the this compound. Brucine has been successfully used to resolve a wide array of racemic compounds. sioc-journal.cn

This compound is widely employed for the resolution of racemic carboxylic acids. sioc-journal.cn The basic nitrogen atoms in the brucine molecule react with the acidic carboxyl group of the acid to form diastereomeric salts. The differing solubilities of these salts in various solvents enable their separation.

A notable example is the resolution of racemic 2-tetrahydrofurancarboxylic acid. cdnsciencepub.com In a reported procedure, a hot solution of the racemic acid in ethyl acetate (B1210297) was treated with this compound. cdnsciencepub.com The resulting suspension was allowed to cool, yielding a solid brucine salt. cdnsciencepub.com Through successive recrystallizations from acetonitrile, the diastereomerically pure salt was obtained, which was then treated with hydrochloric acid to yield the resolved R-tetrahydrofuran-2-carboxylic acid. cdnsciencepub.com

Another documented application is the resolution of cis-cyclohexane-1,2-dicarboxylic acid. The reaction of the corresponding anhydride (B1165640) with brucine in aqueous ethanol (B145695) resulted in the formation of the brucinium (1R,2S)-2-carboxycyclohexane-1-carboxylate dihydrate salt, effectively resolving the (1R,2S) enantiomer of the acid. qut.edu.aucolab.wsresearchgate.net

The table below summarizes key findings in the resolution of racemic carboxylic acids using this compound.

| Racemic Acid | Resolving Agent | Key Findings | Reference |

| 2-Tetrahydrofurancarboxylic acid | This compound | Successful resolution to obtain R-tetrahydrofuran-2-carboxylic acid via fractional crystallization of diastereomeric salts. | cdnsciencepub.com |

| cis-Cyclohexane-1,2-dicarboxylic acid | Brucine | Formation of the dihydrate salt allowed for the resolution of the (1R,2S) enantiomer. | qut.edu.aucolab.wsresearchgate.net |

| N-benzoyl-alanine | Brucine | Used since 1899 by Emil Fischer for the resolution of N-benzoyl derivatives of amino acids. | qut.edu.au |

| N-phthaloyl-L-α-alanine | Brucine | Resulted in the formation of brucinium N-phthaloyl-L-α-alaninate 0.5 hydrate (B1144303). | researchgate.netrsc.org |

| dl-Glyceric acid | Brucine | Successful resolution leading to brucinium l-glycerate 4.75-hydrate. | researchgate.net |

| d,l-Malic acid | Brucine | Resolution in 50% ethanol-water yielded crystals of brucinium hydrogen l-malate (B1240339) pentahydrate. | griffith.edu.au |

The utility of brucine as a chiral resolving agent extends to phosphorus-containing acids, including phosphoric and phosphonic acids. sioc-journal.cn The principle of diastereomeric salt formation and subsequent separation remains the same as with carboxylic acids. The basic nature of brucine allows it to form salts with these acidic compounds, enabling their enantiomeric resolution. Research has demonstrated the successful application of brucine in separating the enantiomers of various racemic phosphoric and phosphonic acids. sioc-journal.cn

Brucine has also proven effective in the resolution of racemic phenols and alcohols. sioc-journal.cn A significant application in this area is the optical resolution of tertiary acetylenic alcohols. scientificlabs.iescientificlabs.co.ukchemicalbook.comresearchgate.netresearchgate.net For an efficient resolution, the alcohol should possess at least one aromatic substituent, such as a phenyl, naphthyl, or thienyl group. researchgate.netresearchgate.net The formation of a 1:1 complex between brucine and the tertiary acetylenic alcohol facilitates the separation of the enantiomers. researchgate.netresearchgate.net The crystal structure of the 1:1 brucine complex with (-)-1-(o-bromophenyl)-1-phenyl-2-propynol has been reported, providing insight into the mechanism of chiral recognition. researchgate.netresearchgate.net

The ability of this compound to resolve racemic mixtures is of significant importance in the pharmaceutical industry. sioc-journal.cnmdpi.com Many drug molecules are chiral, and often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects. libretexts.org Therefore, the production of enantiomerically pure drugs is crucial.

This compound serves as a valuable tool for the enantioselective resolution of pharmaceutical compounds, particularly acidic drugs or intermediates. sioc-journal.cnmdpi.com For example, it can be used to separate the enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group. The process involves the formation of diastereomeric salts with brucine, followed by separation and recovery of the desired enantiomer. While specific examples are proprietary, the principle is widely applicable in pharmaceutical development and manufacturing.

Resolution of Racemic Phenols and Alcohols (e.g., Tertiary Acetylenic Alcohols)

This compound in Asymmetric Catalysis and Synthesis

Beyond its role as a resolving agent, brucine and its derivatives are also utilized in asymmetric catalysis and synthesis, acting as chiral auxiliaries or catalysts. sioc-journal.cn

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. tcichemicals.comsioc-journal.cn After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Brucine and its derivatives can function as chiral auxiliaries. sioc-journal.cn Their rigid, complex structure can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thereby inducing asymmetry. While less common than its use as a resolving agent, the application of brucine as a chiral auxiliary represents an important area of its chemical utility. For instance, derivatives of brucine, such as brucine diol, have been investigated as catalysts in asymmetric reactions like the Morita-Baylis-Hillman reaction. mdpi.com

Development as Chiral Catalysts

The rigid, stereochemically complex structure of brucine has been leveraged to develop potent chiral organocatalysts. Modifications to the brucine molecule have yielded derivatives capable of catalyzing various asymmetric reactions with high selectivity.

A notable derivative is brucine N-oxide (BNO) , which has been explored as a nucleophilic organocatalyst. purdue.edu For instance, BNO has been used to catalyze the Morita-Baylis-Hillman (MBH) reaction, a crucial carbon-carbon bond-forming reaction. purdue.edumdpi.com In some systems, a dual-catalysis approach using BNO and proline has been effective for asymmetric MBH reactions between alkyl vinyl ketones and aldehydes. purdue.edu In this system, proline is thought to form iminium intermediates with the aldehydes, while the N-oxide activates the vinyl ketone. purdue.edu

Another key derivative, brucine diol (BD) , has demonstrated its utility as a chiral catalyst. mdpi.comthieme-connect.com It has been successfully used as a catalyst in the asymmetric MBH reaction for the first time, providing the desired α-methylene-β-hydroxycarbonyl compounds in moderate yields and enantiomeric excess (ee). mdpi.com Research has shown that a co-catalytic system employing both Brucine Diol (BD) and Brucine N-oxide (BNO) can enhance reaction outcomes. mdpi.com The proposed mechanism suggests that the vicinal diol of BD activates the aldehyde's carbonyl group through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

Table 1: Performance of Brucine Derivatives in Asymmetric Morita-Baylis-Hillman (MBH) Reaction Catalytic performance of Brucine Diol (BD) and a combined BD/BNO system in the reaction between 4-Nitrobenzaldehyde and an α,β-unsaturated ketone.

| Catalyst System | Mole % | Product Yield | Enantiomeric Excess (ee) |

| Brucine Diol (BD) | 20 mol% | 59% | Moderate |

| Brucine Diol (BD) / Brucine N-oxide (BNO) | - | up to 74% | 70% |

Data sourced from a study on BD-catalyzed asymmetric MBH reactions. mdpi.com

Implementation as Chiral Ligands

Beyond acting as organocatalysts themselves, brucine derivatives are effective chiral ligands that coordinate with metal ions to form powerful asymmetric catalysts. sioc-journal.cnccspublishing.org.cn The multifaceted nature of these derivatives allows a single chiral source to produce various optical isomers under different reaction conditions. purdue.edu

Brucine diol (BD) has been a focal point of this research, forming highly effective complexes with metal salts. purdue.edumdpi.com For example, brucine diol-copper(I) complexes have been successfully employed to catalyze stereodivergent asymmetric conjugate additions of glycine (B1666218) (ket)imines to nitroalkenes. purdue.edu These catalyst systems are capable of producing both syn- and anti- addition products with high levels of diastereoselectivity and enantioselectivity. purdue.edu

Furthermore, these brucine diol-copper complexes have been applied to [3+2] cycloaddition reactions involving glycine imines and activated alkenes. purdue.edu This methodology enables the enantiodivergent production of endo-pyrrolidines, demonstrating the versatility of the brucine-based ligand in controlling complex stereochemical outcomes. purdue.edu The ability to generate different stereoisomers from a single chiral ligand by modifying reaction parameters or the metallic partner is a significant advancement in asymmetric synthesis. purdue.edu

Table 2: Application of Brucine Diol-Copper Complex as a Chiral Ligand System Summary of asymmetric reactions catalyzed by a chiral catalyst derived from the brucine diol ligand and a copper salt.

| Reaction Type | Reactants | Product | Stereochemical Outcome |

| Asymmetric Conjugate Addition | Glycine (ket)imines + Nitroalkenes | syn- and anti-Addition Products | High diastereoselectivity and enantioselectivity |

| [3+2] Cycloaddition | Glycine imines + Activated alkenes | endo-Pyrrolidines | Enantiodivergent production |

Information based on research into the modification of brucine derivatives as chiral ligands. purdue.edu

Stereoselective Recognition Mechanisms in Brucine-Mediated Resolutions

The classical application of brucine is in the resolution of racemic mixtures through the formation of diastereomeric salts. researchgate.net The mechanism behind this stereoselective recognition is a complex interplay of molecular interactions. The two methoxy (B1213986) groups on brucine, which distinguish it from strychnine (B123637), cause a significant difference in its crystal packing arrangement. researchgate.net

X-ray crystallography studies reveal that brucine molecules often form corrugated monolayer sheets. researchgate.netrsc.org These sheets can then assemble to create inclusion complexes, where the chiral guest molecules (the compounds being resolved) are accommodated within the cavities. researchgate.net The efficiency and selectivity of the resolution depend on the stability of the resulting diastereomeric crystals. rsc.org

Mechanistic Insights into Pre Clinical Biological Activities of Brucine

Anti-angiogenic Activity and Mechanistic Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. frontiersin.org Brucine (B1667951) has been shown to interfere with this process through multiple mechanisms.

Molecular Targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Activity

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key regulators of angiogenesis. frontiersin.org The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential for forming new blood vessels. frontiersin.org

Studies have demonstrated that brucine can directly target and inhibit the kinase activity of VEGFR2. nih.govlongdom.org By suppressing the phosphorylation of VEGFR2 induced by VEGF, brucine effectively blocks the initial step in the angiogenic signaling pathway. nih.govlongdom.org This inhibitory action on VEGFR2 kinase is a crucial aspect of brucine's anti-angiogenic properties. nih.govlongdom.org

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation in vitro

The functional consequences of brucine's inhibition of VEGFR2 signaling are evident in its effects on endothelial cells. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that brucine significantly inhibits VEGF-induced cell proliferation, migration, and the formation of capillary-like structures (tube formation). nih.govlongdom.orgnih.gov These three processes are fundamental to the development of new blood vessels. thermofisher.comoncotarget.com The disruption of these endothelial cell functions by brucine underscores its potent anti-angiogenic activity. nih.govlongdom.org

Modulation of Downstream Signaling Kinases (e.g., c-Src, FAK, ERK, AKT, mTOR, S6K)

The inhibition of VEGFR2 by brucine leads to the modulation of several downstream signaling pathways that are critical for cell growth, survival, and proliferation. Research has shown that brucine treatment results in the decreased phosphorylation and activation of key signaling kinases, including:

c-Src and FAK: These non-receptor tyrosine kinases are involved in cell adhesion, migration, and survival signaling. oncotarget.com Brucine has been found to inhibit their activation. nih.gov

ERK (Extracellular signal-Regulated Kinase): As a key component of the MAPK pathway, ERK plays a central role in cell proliferation. oncotarget.com Brucine treatment has been shown to down-regulate the phosphorylation of ERK. nih.govresearchgate.net

AKT and mTOR: The PI3K/AKT/mTOR pathway is a major signaling cascade that regulates cell growth, proliferation, and survival. mdpi.comscientificarchives.com Brucine has been demonstrated to inhibit the activation of AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.govfrontiersin.org

S6K (Ribosomal protein S6 kinase): A downstream effector of mTOR, S6K is involved in protein synthesis and cell growth. mdpi.com Brucine's inhibition of the AKT/mTOR pathway also affects S6K activity. longdom.orgresearchgate.net

By modulating these interconnected signaling networks, brucine exerts a comprehensive inhibitory effect on the processes that drive angiogenesis. nih.govlongdom.org

Antitumor Activity and Cellular Mechanisms

In addition to its anti-angiogenic effects, brucine has demonstrated direct antitumor activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., LoVo, HepG2)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Brucine has been shown to be a potent inducer of apoptosis in several cancer cell lines. scialert.net

In human colon adenocarcinoma (LoVo) cells, brucine treatment leads to characteristic morphological changes of apoptosis, such as cell shrinkage and membrane blebbing. researchgate.netnih.gov This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.nettandfonline.com A similar pro-apoptotic effect has been observed in human liver cancer (HepG2) cells, where brucine treatment increases the expression of pro-apoptotic proteins like caspase-3 and caspase-9. scialert.nettandfonline.com The induction of apoptosis in these and other cancer cell lines, including human cholangiocarcinoma (QBC939) and multiple myeloma (U266) cells, highlights a key mechanism of its antitumor action. nih.govspandidos-publications.com

Table 1: Effect of Brucine on Apoptosis in Cancer Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| LoVo | Induces apoptosis, upregulates Bax, downregulates Bcl-2. | researchgate.net |

| HepG2 | Induces apoptosis, upregulates Caspase-3 and Caspase-9. | frontiersin.orgscialert.net |

| HT-29 | Induces apoptosis, increases expression of p53, caspase-3, and caspase-9. | |

| QBC939 | Promotes apoptosis, upregulates Casp3 and Bax, downregulates Bcl-2. | nih.gov |

Cell Cycle Arrest Induction (e.g., G1 Phase Arrest)

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle. Brucine has been found to interfere with this process by inducing cell cycle arrest, primarily in the G1 phase. researchgate.netnih.gov

In LoVo cells, brucine treatment causes an accumulation of cells in the G1 phase of the cell cycle. researchgate.net This arrest is associated with a decrease in the levels of key cell cycle regulatory proteins such as cyclin B1, cyclin E, and CDC2. researchgate.net Similarly, studies on HepG2 cells and human cholangiocarcinoma QBC939 cells have also demonstrated that brucine can induce cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov By halting the progression of the cell cycle, brucine effectively inhibits the proliferation of cancer cells. researchgate.net

Table 2: Effect of Brucine on Cell Cycle in Cancer Cell Lines

| Cell Line | Phase of Arrest | Key Molecular Changes | References |

|---|---|---|---|

| LoVo | G1 Phase | Decrease in Cyclin B1, Cyclin E, and CDC2. | researchgate.net |

| HepG2 | G0/G1 Phase | Not specified in provided context. | researchgate.net |

| QBC9939 | G0/G1 Phase | Not specified in provided context. | nih.gov |

| HT-29 | G1 Phase | Inhibition of cells in the G1 phase. |

Regulation of Specific Intracellular Signaling Pathways (e.g., Wnt/β-catenin, JNK)

Brucine exerts its biological effects by modulating various intracellular signaling pathways critical to cell fate and function. Pre-clinical research has highlighted its significant regulatory role in the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling cascades. These pathways are fundamental in processes ranging from cell proliferation and migration to apoptosis and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its abnormal activation is a hallmark of several cancers, particularly colorectal cancer. nih.gov Brucine has been shown to inhibit this pathway, thereby affecting cancer cell growth and migration.

In studies involving colorectal cancer cells (LoVo), brucine treatment suppressed cell migration both in vitro and in vivo. nih.govnih.gov This inhibitory effect is linked to the downregulation of key components of the Wnt/β-catenin pathway. nih.govnih.gov Research has demonstrated that brucine decreases the expression of β-catenin, a central molecule in this cascade. nih.govfrontiersin.org Furthermore, brucine has been found to reduce the phosphorylation levels of low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and glycogen (B147801) synthase kinase 3β (GSK3β), while increasing the phosphorylation of β-catenin, which targets it for degradation. nih.gov

One mechanism by which brucine modulates this pathway is by increasing the expression of dickkopf-related protein 1 (DKK1), a known inhibitor of the Wnt/β-catenin pathway. nih.govfrontiersin.org By upregulating DKK1, brucine effectively dampens the signaling cascade, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of its target genes, such as c-Myc, which are involved in cell proliferation. nih.govresearchgate.net In vivo studies using xenografted mouse models have confirmed that brucine can inhibit the growth and migration of colorectal cancer cells by activating the expression of AXIN1 and phosphorylated β-catenin. nih.gov

Table 1: Research Findings on Brucine's Regulation of the Wnt/β-catenin Pathway

| Cell Line/Model | Key Findings | Molecular Effects | Reference(s) |

| LoVo (Colorectal Cancer) | Inhibited cell growth and migration. | Decreased expression of β-catenin; Increased expression of DKK1. | nih.govfrontiersin.org |

| LoVo (Colorectal Cancer) | Suppressed cell migration in vitro and in vivo. | Decreased phosphorylation of LRP5/6 and GSK3β; Increased phosphorylation of β-catenin; Downregulated Frizzled-8, Wnt5a; Increased AXIN1. | nih.gov |

| Colon Cancer Cells | Induced apoptosis. | Decreased levels of β-catenin, c-Myc, and p-LRP6; Increased expression of DKK1 and APC. | researchgate.net |

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is activated by stress signals and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. mdpi.com Brucine has been shown to modulate the JNK pathway in different cellular contexts, often leading to anti-proliferative or pro-apoptotic outcomes.

In hepatocellular carcinoma, particularly in HepG2 cells, brucine's anti-proliferative effects are mediated through the JNK pathway. nih.govfrontiersin.org Studies suggest that brucine activates the MAP kinase kinase-7 (MKK7), which in turn activates the JNK pathway, ultimately leading to apoptosis. nih.govfrontiersin.org Another study indicated that brucine can induce the release of intracellular calcium (Ca2+) through a JNK-Fas pathway, thereby triggering apoptosis in HepG2 cells. imrpress.comwisdomlib.org

In the context of rheumatoid arthritis, brucine has demonstrated an ability to inhibit the proliferation of human fibroblast-like synoviocytes (HFLS-RA) induced by tumor necrosis factor-α (TNF-α). nih.govfrontiersin.orgnih.gov This effect is achieved by activating the JNK signaling pathway. nih.govfrontiersin.orgnih.gov Specifically, brucine treatment was found to decrease the phosphorylation of JNK that was induced by TNF-α. nih.gov

Furthermore, in U266 multiple myeloma cells, brucine has been found to induce apoptosis through the phosphorylation of c-Jun, a key downstream target of the JNK pathway. nih.gov

Table 2: Research Findings on Brucine's Regulation of the JNK Pathway

| Cell Line/Model | Key Findings | Molecular Effects | Reference(s) |

| HepG2 (Hepatocellular Carcinoma) | Inhibited cell proliferation and induced apoptosis. | Activated MKK7, which then activated the JNK pathway. | nih.govfrontiersin.org |

| HepG2 (Hepatocellular Carcinoma) | Induced apoptosis. | Mediated via the JNK-Fas pathway, leading to intracellular Ca2+ release. | imrpress.comwisdomlib.org |

| HFLS-RA (Rheumatoid Arthritis) | Inhibited TNF-α-induced cell proliferation. | Activated the JNK signaling pathway; decreased JNK phosphorylation. | nih.govfrontiersin.orgnih.gov |

| U266 (Multiple Myeloma) | Induced apoptosis. | Mediated through JNK signaling pathway and c-Jun phosphorylation. | nih.gov |

Pharmacokinetic Research of Brucine in Animal Models

Absorption Profiles of Brucine (B1667951) in Pre-clinical Animal Studies

The route of administration significantly influences the absorption and subsequent bioavailability of brucine.

Oral Absorption Characteristics

Following oral administration in rats, brucine is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being less than 0.5 hours. nih.gov This rapid absorption is consistent with high permeability characteristics observed in in-vitro models. nih.gov Studies have shown that the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, increases proportionally with the dose. nih.govresearchgate.net However, the maximum plasma concentration (Cmax) does not show the same dose-proportionality. nih.gov The oral bioavailability of brucine in rats has been reported to be approximately 40-47%. nih.govresearchgate.net Interestingly, when administered as part of a total alkaloid fraction from Strychnos nux-vomica, the presence of other alkaloids may slightly decrease the absorption of brucine. nih.gov

Table 1: Oral Pharmacokinetic Parameters of Brucine in Rats

| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Oral Bioavailability (F) |

|---|---|---|---|---|

| 10 | 92.92 ± 45.83 | <0.5 | Value Not Specified | 40.31% |

| 20 | 55.73 ± 24.01 | <0.5 | Value Not Specified | 47.15% |

| 40 | 36.29 ± 22.44 | <0.5 | Value Not Specified | 43.02% |

Intravenous Administration Pharmacokinetics

When administered intravenously to rats, brucine's pharmacokinetics exhibit dose-dependent characteristics. nih.govresearchgate.net As the intravenous dose increases, the systemic clearance of the drug is reduced, leading to a nonlinear increase in the AUC. nih.govresearchgate.net This suggests that the elimination processes for brucine may become saturated at higher doses. The pharmacokinetic behavior following intravenous administration in rats has been described by a two-compartment model. researchgate.net Encapsulating brucine in liposomes, particularly those with specific phospholipid compositions like hydrogenated soybean phosphatidylcholine (HSPC), has been shown to significantly increase the AUC and reduce the apparent volume of distribution compared to a standard solution. nih.gov

Table 2: Intravenous Pharmacokinetic Parameters of Brucine in Rats

| Dose (mg/kg) | Pharmacokinetic Model | Key Findings |

|---|---|---|

| 2.5, 5, 10 | Two-compartment | Systemic clearance decreased with increasing dose. |

| 10 | Two-compartment | AUC increased nonlinearly with dose. |

Transdermal Permeation and Bioavailability in Animal Models

Transdermal delivery offers an alternative route that can provide sustained release and reduce systemic toxicity. mdpi.comnih.govresearchgate.net Studies using liposomal brucine formulations applied to the skin of rats have demonstrated rapid absorption into the skin, with detectable levels within 0.5 hours. nih.govdovepress.com After dermal administration, brucine is absorbed into the bloodstream and distributed throughout the body. nih.govdovepress.com The absolute bioavailability of brucine following transdermal administration in mice has been determined to be around 40.83%. nih.gov This route of administration leads to a significantly longer mean residence time (MRT) and half-life (T1/2) compared to intravenous administration, indicating sustained release. nih.gov

Table 3: Transdermal Pharmacokinetic Parameters of Liposomal Brucine in Rat Skin

| Sex | Tmax (hours) | Cmax (µg/g) | Half-life (hours) |

|---|---|---|---|

| Female | 15.60 ± 0.89 | 7.39 ± 0.61 | 3.14 ± 0.31 |

| Male | 16.0 | 5.99 | 3.6 |

Distribution Dynamics of Brucine in Animal Tissues

Following absorption, brucine distributes widely throughout various organs and tissues in animal models. nih.gov Studies in rats have shown that after both intravenous and dermal administration, brucine can be detected in the liver, heart, spleen, lung, kidney, brain, and muscle tissue. nih.govresearchgate.net However, the concentrations vary among the different tissues. nih.gov The highest concentrations of brucine are typically found in the kidney, suggesting it may be a primary organ for the excretion of the unchanged drug. nih.govscispace.com Conversely, the lowest levels are observed in the brain, indicating that brucine has difficulty crossing the blood-brain barrier. nih.govscispace.com Research also suggests that brucine does not tend to accumulate in tissues over the long term. nih.govscispace.com When formulated in nanoparticles, particularly immuno-nanoparticles, the distribution can be altered to increase accumulation in target tissues like tumors while decreasing it in other organs. spandidos-publications.com

Metabolic Pathways and Metabolite Identification in Animal Systems

Brucine undergoes extensive metabolism in animal systems, primarily through Phase I and Phase II reactions. nih.govtandfonline.com In rats, a total of 12 Phase I and five Phase II metabolites have been identified. nih.govtandfonline.com The main metabolic pathways include:

Oxidation: This is a major transformation, with brucine N-oxide being a significant metabolite. researchgate.net

Demethylation: The removal of methyl groups from the brucine structure. nih.govtandfonline.com

Hydrolysis: The cleavage of chemical bonds by the addition of water. nih.govtandfonline.com

Methoxylation: The addition of a methoxy (B1213986) group. nih.govtandfonline.com

Following these Phase I modifications, the resulting metabolites can undergo Phase II conjugation, primarily glucuronidation, to increase their water solubility and facilitate excretion. nih.govtandfonline.com The enzyme Cyp3a11 has been identified as a significant contributor to brucine metabolism in mice. nih.gov

Excretion Patterns and Elimination Rates in Animal Models

The elimination of brucine and its metabolites from the body occurs through both renal (urine) and biliary (feces) routes. nih.govtandfonline.com The high concentration of the parent drug found in the kidneys suggests that renal excretion is a significant pathway for the elimination of unchanged brucine. nih.govscispace.com The metabolites, having been made more water-soluble through metabolic processes, are also readily excreted via urine and bile. nih.govtandfonline.com The elimination half-life of brucine is relatively short after intravenous administration in rats, but is significantly prolonged with transdermal delivery, reflecting the sustained release characteristics of this route. nih.govtandfonline.com

Dose-Dependent Pharmacokinetic Behavior in Animal Models

Pharmacokinetic studies in animal models have revealed that brucine exhibits dose-dependent or nonlinear pharmacokinetics, where changes in dose lead to disproportionate changes in its plasma concentration and exposure. mhmedical.comsemanticscholar.org This behavior is crucial for understanding the compound's disposition in the body. The primary mechanism underlying this phenomenon is often the saturation of metabolic enzymes or transport systems at higher concentrations. mhmedical.comsemanticscholar.org Research, particularly in rat models, has demonstrated that the nature of this dose-dependency can vary significantly with the route of administration. researchgate.netnih.gov

Investigations into the pharmacokinetics of brucine have been conducted using various doses administered intravenously and orally to rats. researchgate.netnih.gov Following intravenous administration, brucine demonstrated clear nonlinear pharmacokinetic properties. researchgate.net Specifically, as the intravenous dose was increased, the systemic clearance of the compound was reduced, leading to a disproportionately larger increase in the total systemic exposure, as measured by the area under the concentration-time curve (AUC). researchgate.netnih.gov This suggests that the elimination pathways for brucine may become saturated at higher plasma concentrations. mhmedical.comresearchgate.net

In contrast, the pharmacokinetic behavior following oral administration presented different characteristics. researchgate.net While brucine was absorbed rapidly, the total exposure (AUC) increased in proportion to the dose, a hallmark of linear kinetics in this specific regard. researchgate.netnih.gov However, the maximum plasma concentration (Cmax) did not show a similar dose-proportionality. nih.gov The ratio of Cmax to the administered dose decreased as the dose increased, indicating a nonlinear process in the absorption phase. researchgate.netnih.gov The oral bioavailability was found to be consistent across the different oral doses studied. researchgate.netnih.gov

These findings from animal models underscore the complex, dose-dependent nature of brucine's pharmacokinetics, which is significantly influenced by the route of administration. researchgate.net

Table 1: Intravenous Pharmacokinetic Parameters of Brucine in Rats at Different Doses

| Dose (mg/kg) | AUC (μg/L·h) | Clearance (CL) (L/h/kg) |

| 2.5 | 289.43 ± 103.52 | 8.99 ± 3.08 |

| 5 | 983.84 ± 243.51 | 5.25 ± 1.25 |

| 10 | 2583.56 ± 879.43 | 4.22 ± 1.48 |

Data sourced from a study on Sprague-Dawley rats. researchgate.netnih.gov The table shows a nonlinear increase in AUC and a decrease in clearance with increasing intravenous doses.

Table 2: Oral Pharmacokinetic Parameters of Brucine in Rats at Different Doses

| Dose (mg/kg) | AUC (μg/L·h) | Cmax (μg/L) | Bioavailability (F) (%) |

| 10 | 929.18 ± 321.46 | 929.21 ± 458.25 | 40.31 |

| 20 | 1855.93 ± 912.11 | 1114.63 ± 480.17 | 47.15 |

| 40 | 3323.77 ± 1215.32 | 1451.74 ± 897.62 | 43.02 |

Data sourced from a study on Sprague-Dawley rats. researchgate.netnih.gov The table illustrates that while AUC increases proportionally with the oral dose, Cmax does not.

Computational Chemistry and Molecular Modeling of Brucine Dihydrate Systems

Crystal Structure Prediction (CSP) of Brucine (B1667951) Hydrates

Crystal Structure Prediction (CSP) has become a vital tool in materials science and pharmaceutical development for computationally determining the crystalline structure of materials. mdpi.comnih.gov In the context of brucine hydrates, CSP faces the considerable challenge of a vast search space due to the various possible stoichiometric and non-stoichiometric water contents and the numerous degrees of freedom involved. pnas.orgnih.gov Despite these complexities, CSP has been instrumental in understanding the solid-state behavior of brucine. nih.govnih.gov

De Novo Prediction of Hydrate (B1144303) Structures

De novo prediction of brucine hydrate structures is a computationally intensive process. pnas.orgnih.gov Predicting the brucine dihydrate structure from scratch, for instance, requires extensive structural searches involving one brucine molecule and two water molecules, a task that could demand hundreds to thousands of CPU hours. pnas.orgnih.govresearchgate.net This highlights the significant computational challenge posed by the additional degrees of freedom introduced by water molecules. mdpi.com

Application of Existing Anhydrous Frameworks in Hydrate CSP

An efficient approach to predicting hydrate structures involves utilizing existing anhydrous crystal energy landscapes. nih.govacs.org The dry frameworks of hydrates, particularly for non-stoichiometric or isostructural dehydrates, can often be identified within a standard anhydrous CSP study. pnas.orgresearchgate.net For brucine, the dehydrated dihydrate structure retains its framework, and this guest-free framework is found to be energetically stable within the calculated anhydrate landscape, falling within 20 kJ/mol of the global minimum. pnas.orgnih.gov This suggests that analyzing high-energy open frameworks in the anhydrate landscape, which contain voids of molecular dimensions, can help estimate the potential for hydrate formation without the need to explicitly compute the entire hydrate crystal energy landscape. nih.govnih.govacs.org

Quantum Mechanical (DFT) and Molecular Mechanics (MM) Calculations for Structural Optimization and Stability

To refine and assess the stability of predicted crystal structures, a combination of quantum mechanical (QM) and molecular mechanics (MM) calculations is employed. mdpi.comnih.gov

Conformational analysis of the brucine molecule is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p). nih.gov This helps to identify low-energy conformations of the molecule. The generation and initial ranking of possible crystal structures often utilize molecular mechanics with force fields like FIT, which uses an exp-6 repulsion-dispersion potential and atomic charges fitted to the electrostatic potential. nih.gov

For higher accuracy, the energies of the most promising structures are then refined using periodic DFT calculations, often with dispersion corrections (DFT-D), such as the PBE-D2 functional. nih.govfrontiersin.org These calculations are crucial for accurately determining the relative lattice energies of different polymorphs and hydrates. For instance, the energy difference between the two experimental anhydrous forms of brucine was calculated to be 3.72 kJ mol⁻¹ at the PBE-D2 level of theory. nih.gov However, it is noted that computing the energy difference between a hydrate and an anhydrate is challenging, and some functionals may overestimate the stability of the hydrate. mdpi.comnih.gov

Table 1: Calculated Relative Energies of Brucine Forms

| Structure | Relative Lattice Energy (kJ mol⁻¹) | Method |

|---|---|---|